molecular formula C12H14BrNO3 B2384741 benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate CAS No. 1802048-92-5

benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

Cat. No.: B2384741
CAS No.: 1802048-92-5
M. Wt: 300.152
InChI Key: JXUXCCPRCVCYNF-UHFFFAOYSA-N
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Description

Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is a key intermediate in pharmaceutical synthesis, particularly for compounds targeting respiratory syncytial virus (RSV) infections . Its structure features a bromomethyl-substituted oxetane ring coupled to a benzyl carbamate group. The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for forming amine derivatives used in drug candidates . Synthetically, it is prepared via condensation of 3-(bromomethyl)oxetane-3-carboxylic acid with benzyl alcohol derivatives, using triethylamine (TEA) or N-methylmorpholine (NMM) as bases and diphenylphosphoryl azide (DPPA) as a coupling agent in toluene or t-butanol .

Properties

IUPAC Name

benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-7-12(8-16-9-12)14-11(15)17-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUXCCPRCVCYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802048-92-5
Record name benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
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Preparation Methods

Oxetane Ring Construction

The central oxetane ring in benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate represents a critical structural element requiring careful synthetic consideration. Several established methods for oxetane formation can be adapted for this purpose.

The Paternò-Büchi reaction offers a photochemical approach to oxetane synthesis through the reaction of carbonyl compounds with alkenes. This reaction involves "a photocycloaddition reaction of a carbonyl compound in the excited state with an alkene in the ground state," creating the four-membered oxetane ring through a [2+2] cycloaddition mechanism. The reaction typically proceeds through frontier orbital interactions, where "the half-occupied π* orbital of the carbonyl compound interacts with the unoccupied π* molecular orbital of an electron deficient alkene" resulting in the formation of intermediates that lead to oxetane formation.

Another viable approach involves epoxide ring-opening followed by ring-closing. According to published literature, "These intermediates were converted to halides that could be cyclized with a base such as KO-t-Bu or MeMgBr to access the oxetane". This cyclization strategy provides access to diversely substituted oxetanes that could serve as precursors for further functionalization.

3-Hydroxymethyloxetane Intermediates

A particularly promising route begins with 3-hydroxymethyloxetane derivatives, which represent versatile intermediates for the synthesis of the target compound. Industrial procedures for preparing these key intermediates include:

  • "Synthesis of (3-ethyl-3-chloromethyl)oxetane (ECMO) or (3-ethyl-3-hydroxymethyl)oxetane (EHMO) by the substitution reaction of trimethyrolpropane with hydrogen chloride following the reaction with sodium hydroxide".

  • "Synthesis of EHMO by the reaction of dimethylcarbonate with trimethyrolpropane through a cyclic carbonate intermediate".

Once obtained, these hydroxymethyl-containing oxetanes can undergo further transformations to introduce both the bromomethyl group and the carbamate functionality required in the target compound.

Introduction of the Bromomethyl Group

Direct Bromination Methods

The introduction of the bromomethyl group at the 3-position of the oxetane ring represents a critical transformation in the synthesis of this compound. Published literature demonstrates that "Several functional groups were introduced at the 4-position of the oxetane, including ethers, a bromomethyl group, and a trifluoromethyl group". Although this specific reference describes functionalization at the 4-position, similar synthetic principles can be applied for functionalization at the 3-position.

For direct bromination, carefully selected brominating reagents and reaction conditions are essential. The literature indicates that "Chlorides were also viable leaving groups for oxetane synthesis", suggesting that halogenation of oxetane derivatives is feasible under appropriate conditions.

From Hydroxymethyl Precursors

A well-established approach involves the conversion of a hydroxymethyl group to a bromomethyl group using standard bromination conditions. This transformation typically employs reagents such as phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or combinations of triphenylphosphine with carbon tetrabromide.

The conversion of hydroxymethyl to bromomethyl groups in complex structures is documented in related chemical systems. For oxetane derivatives specifically, the careful control of reaction conditions is essential to prevent ring-opening side reactions due to the inherent strain of the four-membered ring.

Carbamate Formation Strategies

Benzyloxycarbonyl (Cbz) Protection Chemistry

The installation of the benzyl carbamate functionality represents a critical step in the synthesis. Benzyl chloroformate (Z-chloride) serves as the key reagent for introducing this group:

"Benzyl chloroformate is commonly used in organic synthesis for the introduction of the benzyloxycarbonyl (formerly called carboxybenzyl) protecting group for amines". The reagent itself "is prepared in the lab by treating benzyl alcohol with phosgene: PhCH₂OH + COCl₂ → PhCH₂OC(O)Cl + HCl".

The carbamate formation typically proceeds through the reaction of an amine functionality (at the 3-position of the oxetane in this case) with benzyl chloroformate in the presence of an appropriate base. This chemistry has been well-established in peptide synthesis where "benzyl chloroformate is often used for amine group protection".

Sequential Functionalization Approaches

For preparing this compound, two distinct sequential approaches can be considered:

  • Introduction of the bromomethyl group followed by carbamate formation
  • Carbamate formation followed by conversion of a hydroxymethyl group to a bromomethyl group

The optimal sequence depends on the stability of intermediates and the compatibility of functional groups under specific reaction conditions. The reactivity of the strained oxetane ring must be carefully considered when planning the synthetic sequence.

Proposed Synthetic Routes

Route from 3-Amino-3-hydroxymethyloxetane

Based on the available chemical literature, a viable synthetic pathway to this compound could proceed through the following sequence:

  • Preparation of 3-amino-3-hydroxymethyloxetane via appropriate methods
  • Protection of the amine with benzyl chloroformate to form benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
  • Selective conversion of the hydroxymethyl group to a bromomethyl group using appropriate brominating agents

This route leverages established carbamate protection chemistry followed by selective functional group transformation. The critical considerations include the selective bromination of the hydroxymethyl group without affecting the carbamate functionality or causing oxetane ring-opening.

Adaptation from Related Oxetane Chemistry

Drawing from the literature on related oxetane compounds, a synthetic approach could be adapted from work on other oxetane derivatives:

"The oxetane tosylate was prepared using standard conditions as a stable crystalline material with a 72% yield. Subsequent reaction of Cbz-L-serine with the oxetane tosylate, in the presence of 5% tetrabutylammonium iodide and triethylamine in anhydrous DMF afforded the desired L-serine oxetane ester".

This methodology could potentially be modified by:

  • Preparing an appropriately functionalized oxetane tosylate
  • Reaction with a suitable amine nucleophile
  • Carbamate formation with benzyl chloroformate
  • Introduction of the bromomethyl group through appropriate functional group transformations

Synthetic Considerations and Optimization

Reaction Conditions Analysis

Successful synthesis of this compound requires careful control of reaction conditions. The following table summarizes critical parameters for key synthetic transformations:

Transformation Key Reagents Critical Parameters Potential Side Reactions
Oxetane formation KO-t-Bu or MeMgBr Temperature control, concentration Ring-opening, elimination
Bromination of hydroxymethyl PBr₃, SOBr₂, or PPh₃/CBr₄ Temperature (-10°C to 0°C), solvent choice Oxetane ring-opening, elimination
Carbamate formation Benzyl chloroformate, base pH control (basic conditions), temperature Multiple carbamate formation, hydrolysis
Tosylate displacement Tetrabutylammonium iodide, base Solvent (DMF), temperature Elimination, rearrangement

Reactivity Compatibility Assessment

The strained nature of the oxetane ring presents specific challenges during synthesis. The ring strain energy of oxetanes (approximately 106 kJ/mol) makes them susceptible to ring-opening reactions under acidic conditions or in the presence of strong nucleophiles. Therefore, selective functionalization requires:

  • Careful pH control during all transformations
  • Moderate reaction temperatures to prevent ring-opening
  • Selection of reagents with appropriate chemoselectivity
  • Protection strategies for sensitive functional groups

Comparative Analysis of Synthetic Approaches

A comprehensive evaluation of the potential synthetic routes for this compound is presented in the following table:

Synthetic Route Key Intermediates Advantages Limitations Yield Potential
From 3-hydroxymethyloxetane 3-amino-3-hydroxymethyloxetane Direct precursor, fewer steps Challenging amino introduction Moderate to good
Via Paternò-Büchi reaction Photochemical oxetane intermediates Single-step oxetane formation Stereochemistry control challenges Variable
Epoxide ring-opening/closing Halogenated precursors Well-established chemistry Multiple steps required Moderate
Adaptation of tosylate approach Oxetane tosylate Precedent in literature Complex sequence Good (based on 72% for tosylate)

Purification and Characterization

Purification Strategies

The purification of this compound and its synthetic intermediates requires careful consideration of their physical properties. Based on properties of related compounds, the following purification strategies are recommended:

  • Column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexanes gradients)
  • Recrystallization from appropriate solvent combinations
  • Preparative HPLC for final purification if necessary

Analytical Characterization

Confirmation of structural identity and purity of this compound would typically involve:

  • ¹H and ¹³C NMR spectroscopy for structural confirmation
  • High-resolution mass spectrometry (expected [M+H]⁺ peak at m/z corresponding to C₁₂H₁₅BrNO₃)
  • Infrared spectroscopy for functional group identification
  • Elemental analysis for composition verification

The preparation of this compound requires a strategic synthetic approach that addresses the formation of the oxetane ring, introduction of the bromomethyl group, and installation of the benzyl carbamate functionality. While direct synthetic protocols for this specific compound are not explicitly detailed in the current literature, reasonable synthetic routes can be proposed based on established chemical principles and related oxetane chemistry.

The most promising approach appears to be starting from 3-hydroxymethyloxetane derivatives, which can be prepared through established methods, followed by appropriate functionalization to introduce both the bromomethyl group and the carbamate functionality. Future research efforts could focus on optimizing these proposed synthetic routes, particularly regarding chemoselectivity and overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding amine derivative.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemical Synthesis Applications

Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Pharmaceuticals : The compound can be utilized in the development of new drugs due to its ability to form covalent bonds with nucleophiles. This property is particularly useful in designing enzyme inhibitors.
  • Agrochemicals Development : The compound's unique structure facilitates its use in creating agrochemicals that require specific reactivity patterns for efficacy.
  • Specialty Chemicals Production : It is also applicable in the production of specialty chemicals and materials, such as polymers and resins.

Biological Research Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic effects:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
  • Anticancer Activity : Research indicates that the compound may have anticancer properties, potentially through mechanisms involving the interaction with biological targets. The oxetane ring can facilitate these interactions by enhancing binding affinity to certain receptors or enzymes.
  • Enzyme Inhibition Studies : The bromomethyl group can react with nucleophilic sites on proteins, allowing for the exploration of its role as a potential enzyme inhibitor.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study 1 : A study demonstrated its use as an intermediate in synthesizing novel anticancer agents. The compound's ability to form reactive intermediates facilitated the development of compounds that showed enhanced cytotoxicity against cancer cell lines.
  • Case Study 2 : Research focused on its antimicrobial properties revealed that modifications to the bromomethyl group could significantly enhance antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules. The carbamate group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Oxetane-Based Carbamates

Structural and Functional Analogues

The compound belongs to a class of oxetane carbamates with varying substituents. Key analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Applications/Reactivity Synthesis Yield (%)
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Bromomethyl + benzyl 287.15 (calc.) RSV drug intermediates 57.5% (Example 6, )
tert-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Bromomethyl + tert-butyl 265.16 (calc.) Intermediate for sterically hindered targets Not reported
(4-Methoxyphenyl)methyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Bromomethyl + 4-methoxybenzyl 317.18 (calc.) RSV drug synthesis Not reported
1,1-Dimethylpropyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Bromomethyl + 1,1-dimethylpropyl 265.16 (calc.) Specialty intermediates Not reported

Physicochemical Properties

  • Solubility : Benzyl carbamates exhibit higher solubility in polar aprotic solvents (e.g., DMF, THF) compared to tert-butyl derivatives, which are more lipophilic .
  • Stability: Brominated compounds are sensitive to light and moisture, necessitating storage under inert conditions, whereas non-halogenated carbamates (e.g., hydroxymethyl derivatives) are more stable .

Research Findings and Industrial Relevance

  • Yield Optimization : The benzyl derivative achieves 57.5% yield in salt-forming steps (Example 6, ), outperforming bulkier analogues in large-scale syntheses.
  • Commercial Availability : Suppliers like Enamine Ltd and Shigematsu Trading Co. catalog structurally diverse oxetane carbamates, underscoring their industrial demand .

Biological Activity

Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Bromomethyl group : Enhances reactivity towards nucleophiles.
  • Oxetane ring : Contributes to the compound's rigidity and potential interactions with biological targets.
  • Carbamate functional group : May participate in hydrogen bonding, influencing its biological activity.

The molecular formula is C12_{12}H14_{14}BrN1_{1}O3_{3}, with a molecular weight of approximately 288.15 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of benzyl carbamate with 3-(bromomethyl)oxetane under basic conditions (e.g., sodium hydride or potassium carbonate).
  • Optimization for yield and purity , potentially using continuous flow methods for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the bromomethyl group enhances its ability to disrupt microbial cell function, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound shows promising anticancer activity , particularly against prostate cancer and non-small cell lung cancer (NSCLC). In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, suggesting a potential role as an anticancer therapeutic. The mechanism may involve the formation of reactive intermediates that interact with key biomolecules within cancer cells .

The mechanism by which this compound exerts its biological effects includes:

  • Nucleophilic substitution reactions facilitated by the bromomethyl group, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids.
  • Hydrogen bonding interactions through the carbamate moiety, which may modulate enzyme activity and receptor binding, enhancing its efficacy as a drug candidate.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Benzyl N-(bromomethyl)carbamateLacks oxetane ringHigher reactivity
Benzyl N-[3-(chloromethyl)oxetan-3-yl]carbamateChloromethyl instead of bromomethylVaries in reactivity
Benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamateHydroxymethyl groupLess reactive but suitable for modifications

This compound stands out due to its unique combination of functional groups, which enhances its reactivity compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Anticancer Research : In vitro assays demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity against prostate cancer cells (LNCaP) and NSCLC cells (A549) .
  • Antimicrobial Studies : Laboratory evaluations showed effectiveness against specific bacterial strains, suggesting its use as a lead compound in antibiotic development.

Q & A

Q. How can structure-activity relationships (SAR) between substituents and biological targets be systematically studied?

  • Strategy : Synthesize analogs with varied substituents (e.g., methyl, azide) at the oxetane 3-position. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to targets like proteases or kinases. Compare with computational docking results (e.g., AutoDock Vina) .

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